2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid
Overview
Description
Unfortunately, there is limited information available on the description of this compound .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented .Scientific Research Applications
Environmental Impact and Toxicology
2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid is notably used in agricultural and urban activities as a herbicide to control pests. Research on its toxicology and mutagenicity has shown rapid advancements. It plays a significant role in environmental toxicology, especially concerning its impact on non-target species, particularly aquatic ones, and its relation to molecular imprinting. The focus of studies has been on understanding its occupational risk, neurotoxicity, resistance or tolerance to herbicides, and the mechanisms involved in pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020). Another perspective investigates the damaging effects of the herbicide 2,4-D on wheat plants, highlighting its significance in agriculture and its impact on major food crops (Kumar & Singh, 2010).
Biotechnological Applications
In the realm of biotechnology, Acetic Acid Bacteria (AAB) are essential in the production of vinegar and fermented beverages like kombucha, kefir, and lambic beer. These bacteria employ a unique metabolism called “oxidative” fermentation, transforming various substrates into products significant in the food and beverage industry. The role of AAB in vitamin C production and the potential health benefits associated with the consumption of AAB-fermented products are subjects of comprehensive research (Lynch et al., 2019).
Industrial Applications
In industry, organic acids like acetic acid are preferred over stronger, more corrosive chemicals for certain operations. Their applications range from formation damage removal and dissolution in oil and gas operations to being used as intensifiers to reduce corrosion rates, dissolve drilling mud filter cakes, or as iron sequestering agents. The retardation performance of organic acids and their role in high-temperature operations are critical for industrial processes (Alhamad, Alrashed, Al Munif, & Miskimins, 2020).
Mechanism of Action
Target of Action
This compound belongs to the class of trifluoromethylated compounds, which are known for their wide range of biological activities
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid . These factors can include the pH of the environment, the presence of other molecules, and the specific conditions within the cell or organism.
Future Directions
Properties
IUPAC Name |
2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)5-1-3-12(4-2-5)6(13)7(14)15/h5H,1-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKPKNHPHPYWHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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